Enhanced Metabolic Stability in Human Liver Microsomes: t1/2 > 120 min for the Spirocyclic Oxetane Core vs. Rapid Clearance of Flexible Analogues
Close structural analogs of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane bearing the 2-oxa-7-azaspiro[3.5]nonane core demonstrate outstanding metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes [1]. In contrast, classical morpholine- and piperazine-containing compounds are frequently susceptible to rapid oxidative N-dealkylation, often exhibiting microsomal half-lives of less than 30 minutes [2]. The spirocyclic architecture restricts metabolic soft spots by limiting accessible conformations for cytochrome P450 oxidation [3].
| Evidence Dimension | Metabolic stability (human liver microsome intrinsic clearance) |
|---|---|
| Target Compound Data | t1/2 > 120 min (for 7-(4-bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane, a close N-substituted analog sharing the identical spirocyclic core) |
| Comparator Or Baseline | t1/2 < 30 min (typical for tertiary amine-containing morpholine/piperazine drug-like compounds; e.g., N-phenylpiperazine CLint ~50-200 μL/min/mg) |
| Quantified Difference | > 4-fold improvement in half-life; intrinsic clearance reduced by an estimated > 5-fold |
| Conditions | Human liver microsomes, NADPH-supplemented, 37°C, compound at 1 μM |
Why This Matters
Superior metabolic stability reduces the risk of rapid first-pass clearance and short in vivo half-life, enabling lower dosing frequency and more predictable pharmacokinetics in lead optimization.
- [1] Kuujia. CAS 1200131-53-8: 7-(4-Bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane. Product Technical Data. Microsomal stability t1/2 > 120 min. View Source
- [2] Sahi J, et al. Comparative metabolism of morpholine and piperazine rings. Current Drug Metabolism. 2010;11(7): 607-618. View Source
- [3] Wuitschik G, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J Med Chem. 2010;53(8):3227-3246. doi:10.1021/jm9018788 View Source
